
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate” is a novel compound that has recently gained attention in research and industry due to its potential applications. It belongs to a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs involves commonly used synthetic strategies for constructing the core scaffold . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Applications De Recherche Scientifique
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of various fused heterocycles, which are crucial in medicinal chemistry. The ability to create complex structures like 4-hydroxy-2-quinolones and their derivatives is significant because these structures often exhibit unique biological activities .
Biological Activity Studies
The tetrahydroisoquinoline scaffold is a key feature in many biologically active molecules. Research into the biological activities and structure-activity relationships (SAR) of analogs of this compound can lead to the development of new therapeutic agents with potential applications in treating infective pathogens and neurodegenerative disorders .
Drug Research and Development
Due to its structural similarity to naturally occurring isoquinoline alkaloids, this compound can be used as a starting point for the development of drugs. It can serve as a precursor in the synthesis of molecules that mimic the biological effects of natural products .
Anti-Virulence Agent Research
Compounds derived from this chemical can be explored for their potential as anti-virulence agents against pathogens like Staphylococcus aureus . This application is particularly relevant in the search for new ways to combat antibiotic resistance .
Molecular Docking Studies
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate derivatives can be used in molecular docking studies to predict the interaction with biological targets. This is a crucial step in the design of compounds with specific biological activities .
Synthetic Chemistry
The compound’s role in synthetic chemistry is not to be underestimated. It can be used to develop novel synthetic methodologies, which can lead to the creation of a variety of new compounds with potential pharmaceutical applications .
Mécanisme D'action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a structural motif in this compound, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with the 1,2,3,4-tetrahydroisoquinoline motif have been shown to impact a variety of biochemical pathways, leading to downstream effects .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can have various effects on cellular processes .
Action Environment
It is known that environmental factors can impact the action of compounds with the 1,2,3,4-tetrahydroisoquinoline motif .
Propriétés
IUPAC Name |
methyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-3-4-12(7-11(10)8-15)14-13(17)18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUTWCIWVQMBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

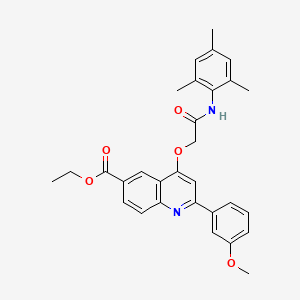
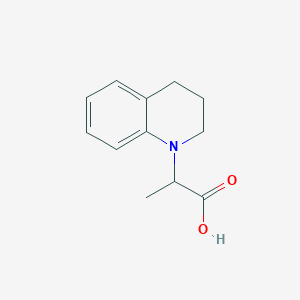
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

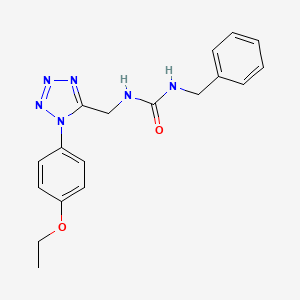

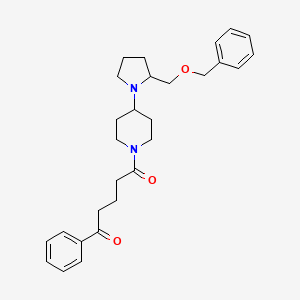
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2604040.png)


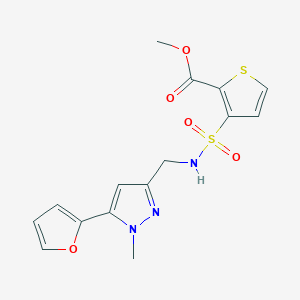
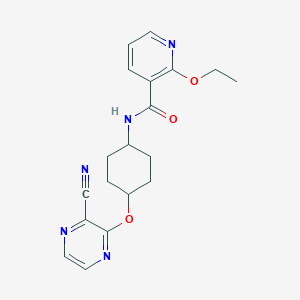
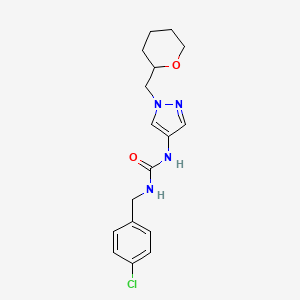
![2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B2604048.png)